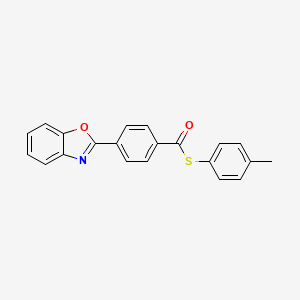
S-(4-Methylphenyl) 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate: is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with the molecular formula C21H15NO2S, has a molecular weight of 345.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the reaction of p-tolyl thiol with 4-(benzo[d]oxazol-2-yl)benzoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzoxazole derivatives.
Substitution: Benzoxazole derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound has shown promise as an antibacterial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cells makes it a valuable candidate for drug development .
Industry: The compound is also used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers and other materials can enhance their performance in various industrial applications .
Mécanisme D'action
The mechanism of action of S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its interaction with specific molecular targets in cells. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Benzothiazole derivatives: Known for their antibacterial and anticancer activities.
Benzoxazole derivatives: Exhibit a wide range of pharmacological activities, including antifungal and anti-inflammatory properties.
Uniqueness: S-p-Tolyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a thioate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
62572-76-3 |
|---|---|
Formule moléculaire |
C21H15NO2S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
S-(4-methylphenyl) 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C21H15NO2S/c1-14-6-12-17(13-7-14)25-21(23)16-10-8-15(9-11-16)20-22-18-4-2-3-5-19(18)24-20/h2-13H,1H3 |
Clé InChI |
GNFLKHGTZDQRBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


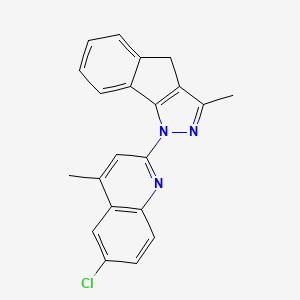
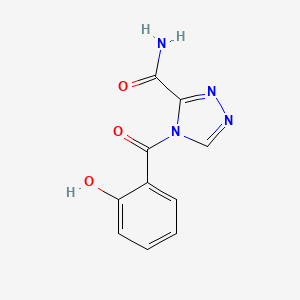
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
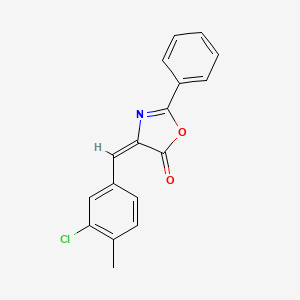
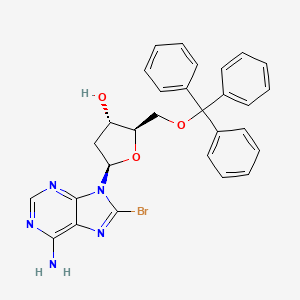
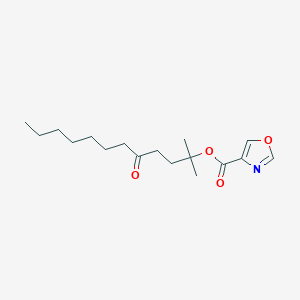
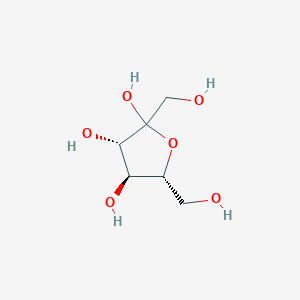
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
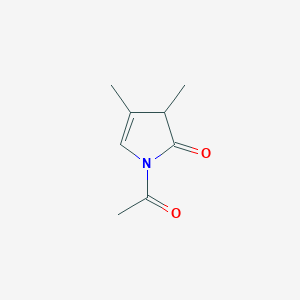
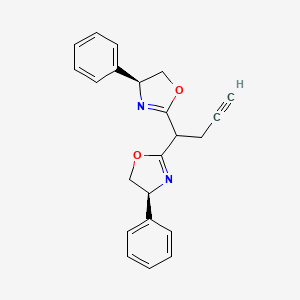
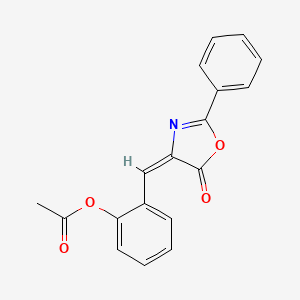
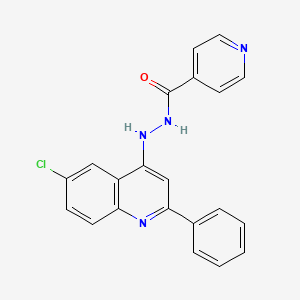
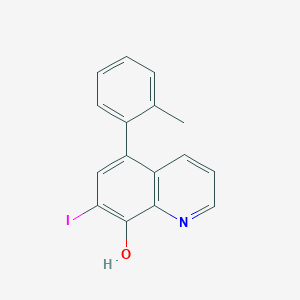
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
